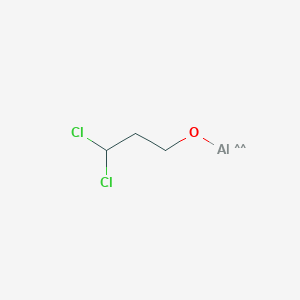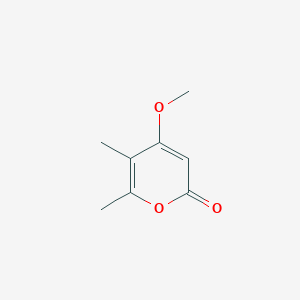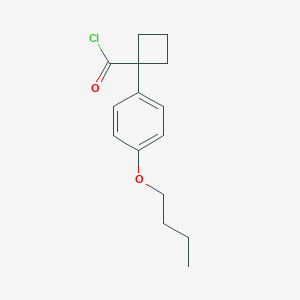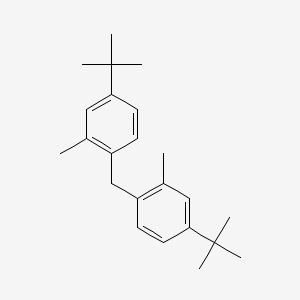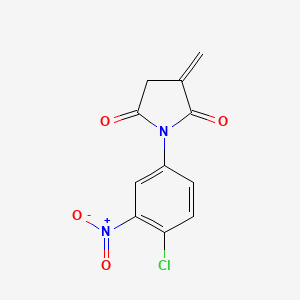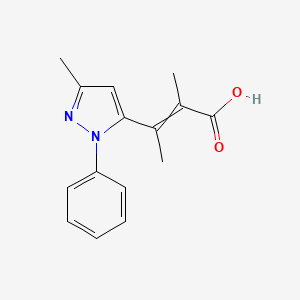
2-Methylphthalazin-2-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphthalazin-2-ium perchlorate is a chemical compound with the molecular formula C9H9N2ClO4 It is a perchlorate salt of 2-methylphthalazin-2-ium, which is a derivative of phthalazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylphthalazin-2-ium perchlorate typically involves the reaction of 2-methylphthalazine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired perchlorate salt. The general reaction can be represented as follows:
[ \text{C}_9\text{H}_9\text{N}_2 + \text{HClO}_4 \rightarrow \text{C}_9\text{H}_9\text{N}_2\text{ClO}_4 ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would require careful handling of perchloric acid due to its highly reactive and potentially hazardous nature. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylphthalazin-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds.
Scientific Research Applications
2-Methylphthalazin-2-ium perchlorate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methylphthalazin-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Cellular Processes: Affecting processes such as cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound of 2-methylphthalazin-2-ium, with similar structural features but different chemical properties.
2-Methylphthalazine: A closely related compound with a similar structure but without the perchlorate group.
Other Phthalazin-2-ium Salts: Compounds with different counterions but similar core structures.
Uniqueness
2-Methylphthalazin-2-ium perchlorate is unique due to the presence of the perchlorate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications and research studies.
Properties
CAS No. |
63858-87-7 |
|---|---|
Molecular Formula |
C9H9ClN2O4 |
Molecular Weight |
244.63 g/mol |
IUPAC Name |
2-methylphthalazin-2-ium;perchlorate |
InChI |
InChI=1S/C9H9N2.ClHO4/c1-11-7-9-5-3-2-4-8(9)6-10-11;2-1(3,4)5/h2-7H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
KWPAKVOXPJBAQR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC2=CC=CC=C2C=N1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


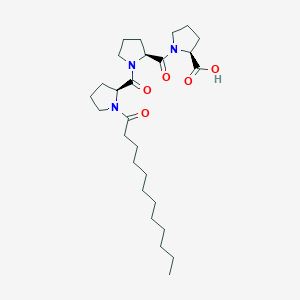
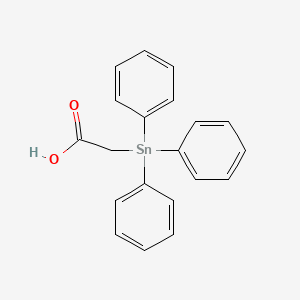
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
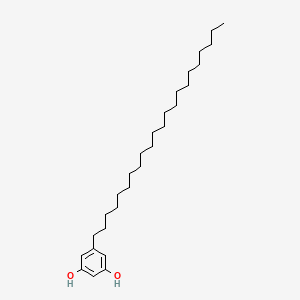
![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
